molecular formula C9H8N2O3S B13889397 6-methylsulfonyl-1H-quinoxalin-2-one

6-methylsulfonyl-1H-quinoxalin-2-one

Cat. No.: B13889397
M. Wt: 224.24 g/mol
InChI Key: QXFWGNWEKCTIIL-UHFFFAOYSA-N
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Description

6-methylsulfonyl-1H-quinoxalin-2-one is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are known for their diverse biological activities and are widely used in pharmaceutical and materials chemistry. The presence of the methylsulfonyl group at the 6-position of the quinoxalin-2-one ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methylsulfonyl-1H-quinoxalin-2-one typically involves the functionalization of quinoxalin-2-one. One common method is the direct C–H functionalization at the C3 position of quinoxalin-2-one using various catalysts and reagents. For example, the use of di-tert-butyl peroxide (DTBP) as an alkoxyl radical mediator for hydrogen atom transfer (HAT) has been reported . This method allows for the selective alkylation of quinoxalin-2-one with hydrocarbons having different C(sp3)–H bonds.

Industrial Production Methods

Industrial production methods for this compound may involve scalable synthetic routes that ensure high yield and purity. The use of heterogeneous catalysis, which offers advantages such as low cost, environmental friendliness, and high selectivity, is often preferred in industrial settings .

Chemical Reactions Analysis

Types of Reactions

6-methylsulfonyl-1H-quinoxalin-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The compound can undergo nucleophilic substitution reactions at the quinoxaline ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure high selectivity and yield .

Major Products

Scientific Research Applications

6-methylsulfonyl-1H-quinoxalin-2-one has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-methylsulfonyl-1H-quinoxalin-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. It can also interact with receptors on cell surfaces, modulating signal transduction pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-methylsulfonyl-1H-quinoxalin-2-one include other quinoxalin-2-one derivatives, such as:

  • 6-chloroquinoxalin-2-one
  • 6-methoxyquinoxalin-2-one
  • 6-nitroquinoxalin-2-one

Uniqueness

The uniqueness of this compound lies in the presence of the methylsulfonyl group, which imparts distinct chemical properties and biological activities. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H8N2O3S

Molecular Weight

224.24 g/mol

IUPAC Name

6-methylsulfonyl-1H-quinoxalin-2-one

InChI

InChI=1S/C9H8N2O3S/c1-15(13,14)6-2-3-7-8(4-6)10-5-9(12)11-7/h2-5H,1H3,(H,11,12)

InChI Key

QXFWGNWEKCTIIL-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC2=C(C=C1)NC(=O)C=N2

Origin of Product

United States

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